molecular formula C15H12ClN3O4 B11560722 N'-[(E)-(3-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Cat. No.: B11560722
M. Wt: 333.72 g/mol
InChI Key: HPUPBZHOWFKJJO-RQZCQDPDSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a nitrophenoxy group, and an acetohydrazide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could result in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
  • N’-[(E)-(3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C15H12ClN3O4

Molecular Weight

333.72 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C15H12ClN3O4/c16-12-4-1-3-11(7-12)9-17-18-15(20)10-23-14-6-2-5-13(8-14)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+

InChI Key

HPUPBZHOWFKJJO-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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